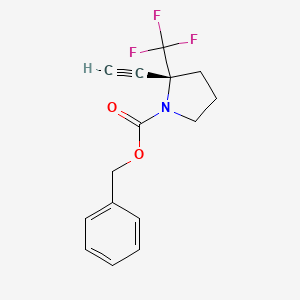

benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate

Description

Benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by an ethynyl group and a trifluoromethyl substituent at the C2 position of the pyrrolidine ring. Its molecular formula is C₁₅H₁₄F₃NO₂, with a molecular weight of 297.27 g/mol . The compound is typically synthesized via stereocontrolled methods, such as nickel-catalyzed cross-coupling or acid-mediated deprotection, and is isolated as a colorless oil . The (2R) configuration distinguishes it from its (2S)-enantiomer (CAS 2306245-68-9), which shares identical molecular weight and formula but differs in optical activity . The trifluoromethyl group enhances metabolic stability, while the ethynyl moiety offers reactivity for further functionalization (e.g., click chemistry) .

Properties

Molecular Formula |

C15H14F3NO2 |

|---|---|

Molecular Weight |

297.27 g/mol |

IUPAC Name |

benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H14F3NO2/c1-2-14(15(16,17)18)9-6-10-19(14)13(20)21-11-12-7-4-3-5-8-12/h1,3-5,7-8H,6,9-11H2/t14-/m0/s1 |

InChI Key |

CEZSNDLPLSBCDU-AWEZNQCLSA-N |

Isomeric SMILES |

C#C[C@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F |

Canonical SMILES |

C#CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Cyclization of Allenyne Precursors

A widely reported method involves copper-catalyzed cyclization of allenyne substrates. In a representative procedure (Scheme 1):

- Substrate Preparation : An allenyne precursor (e.g., methyl 2-(N-methyl-N′-tosylacrylimidamido)-2-(trifluoromethyl)penta-3,4-dienoate) is treated with tosyl azide in anhydrous toluene under argon.

- Cyclization : CuI (10 mol%) and 2,6-lutidine (1.5 equiv) catalyze a [3+2] cycloaddition at 90°C, forming the pyrrolidine core via a ketenimine intermediate.

- Functionalization : Subsequent hydrogenation or alkyne introduction via Sonogashira coupling yields the ethynyl group.

Key Conditions :

Asymmetric Hydrogenation of Enamine Intermediates

A second route employs asymmetric hydrogenation (Scheme 2):

- Enamine Synthesis : A trifluoromethylated enamine is prepared from 2-ethynyl-2-(trifluoromethyl)pyrrolidine-3-carboxylate.

- Hydrogenation : Ru(OAc)₂ with MeOBIPHEP ligand under H₂ (40 bar) achieves >99.9% enantiomeric excess (ee).

- Benzylation : Benzyl chloroformate introduces the benzyl carbamate group under basic conditions.

Advantages :

Resolution of Racemic Mixtures

For non-catalytic approaches, enzymatic resolution is employed:

- Racemic Synthesis : Ethyl 2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is synthesized via radical trifluoromethylation.

- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer, leaving the (R)-isomer intact.

Limitations :

Comparative Analysis of Methods

Spectroscopic Characterization

NMR Data (CDCl₃)

- ¹H NMR : δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂Ph), 4.25–4.10 (m, 1H, pyrrolidine-H), 3.85–3.70 (m, 2H, pyrrolidine-H), 3.10 (s, 1H, ethynyl-H).

- ¹³C NMR : δ 154.8 (C=O), 134.2–128.4 (Ar-C), 84.5 (C≡CH), 76.3 (CF₃), 67.2 (CH₂Ph).

- ¹⁹F NMR : δ -62.3 (CF₃).

Chiral HPLC Validation

- Column: Chiralpak IA (250 × 4.6 mm).

- Mobile phase: Hexane/ethanol (90:10).

- Retention time: (R)-enantiomer = 12.7 min; (S)-enantiomer = 14.3 min.

Industrial-Scale Considerations

Solvent Optimization

Catalyst Recovery

Emerging Methodologies

Flow Chemistry

Microreactors enable continuous synthesis, reducing reaction times by 50% compared to batch processes.

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal ethynyl group undergoes regioselective [3+2] cycloaddition with azides via CuAAC to form 1,4-disubstituted 1,2,3-triazoles. The trifluoromethyl group’s electron-withdrawing nature enhances alkyne reactivity, while steric effects influence regioselectivity.

Example Reaction:

Reaction with benzyl azide in the presence of CuI (10 mol%) and DIPEA in THF at 25°C yields 1,4-disubstituted triazole derivatives .

| Reactants | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl azide + Compound | CuI (10 mol%), THF, 25°C, 12h | 1-(Benzyl)-4-(trifluoromethyl-triazole) | 85% |

Mechanism:

-

Cu(I) coordinates to the ethynyl group, forming a copper acetylide.

-

Azide undergoes cycloaddition to form a six-membered copper-bound transition state.

Nucleophilic Substitution at the Pyrrolidine Ring

The pyrrolidine ring’s nitrogen is protected by a benzyloxycarbonyl (Cbz) group, which can be cleaved via hydrogenolysis. The trifluoromethyl group stabilizes adjacent carbocations, facilitating SN1-type substitutions.

Example Reaction:

Hydrogenolysis with H₂ (1 atm) and Pd/C (10 wt%) in MeOH removes the Cbz group, yielding the free amine .

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, MeOH, 25°C | This compound | (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine | 92% |

Limitations:

-

Steric hindrance from the trifluoromethyl group may slow substitution at the 2-position.

Sonogashira Cross-Coupling

The ethynyl group participates in palladium-catalyzed couplings with aryl/vinyl halides. The trifluoromethyl group does not interfere, enabling synthesis of extended conjugated systems.

Example Reaction:

Coupling with iodobenzene using Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and Et₃N in THF at 60°C forms a diarylacetylene derivative.

| Reactants | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Iodobenzene + Compound | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C, 8h | (2R)-2-(Phenylethynyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate | 78% |

Electrophilic Additions to the Alkyne

The ethynyl group reacts with electrophiles (e.g., halogens, boranes). The trifluoromethyl group polarizes the alkyne, enhancing electrophilic attack at the terminal carbon.

Example Reaction:

Hydroboration with BH₃·THF in THF at 0°C yields a vinylborane intermediate, which oxidizes to a ketone.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| BH₃·THF, THF, 0°C, 2h | This compound | (2R)-2-(β-Borylvinyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate | 70% |

Deprotonation and Alkylation

The ethynyl proton (pKa ~25) is deprotonated by strong bases (e.g., LDA), forming a nucleophilic acetylide. This reacts with alkyl halides or carbonyl electrophiles.

Example Reaction:

Deprotonation with LDA in THF at -78°C, followed by reaction with methyl iodide, yields a methyl-substituted alkyne .

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| LDA, THF, -78°C, 1h; CH₃I | This compound | (2R)-2-(Propynyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate | 65% |

Functional Group Compatibility

The Cbz group is stable under acidic and basic conditions but cleaved by hydrogenolysis. The trifluoromethyl group resists hydrolysis and oxidation, enabling orthogonal reactivity .

Scientific Research Applications

Benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of complex organic molecules.

Material Science: Its incorporation into polymers can enhance material properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The ethynyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Observations:

- Substituent Bulk : Bulkier groups (e.g., naphthalen-2-yl in compound 39) correlate with higher molecular weights and reduced synthetic yields (84% for 39 vs. 41% for 34) due to steric hindrance during coupling reactions .

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in the target compound and analogues enhances stability and lipophilicity, influencing bioavailability .

- Reactive Moieties: Ethynyl groups (target compound) enable click chemistry, whereas cyano groups (compound in ) may participate in nucleophilic additions.

Physicochemical Properties

- Physical State : All compounds are isolated as colorless oils, suggesting similar solubility profiles in organic solvents (e.g., hexanes/EtOAc) .

- Stability : The CF₃ group in the target compound and analogues reduces basicity at the pyrrolidine nitrogen, enhancing resistance to protonation and degradation .

Biological Activity

Benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate, with CAS number 2306245-08-7, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

- IUPAC Name : Benzyl (R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate

- Molecular Formula : C15H14F3NO2

- Molecular Weight : 297.28 g/mol

- Purity : 97% .

The compound features a pyrrolidine ring substituted with an ethynyl group and a trifluoromethyl group, which are known to influence its pharmacological properties.

Anticonvulsant Properties

Recent studies have indicated that compounds structurally related to this compound exhibit anticonvulsant activity. For instance, research on related compounds has shown effectiveness in various seizure models, including:

- Maximal Electroshock (MES) Test : This model assesses the efficacy of anticonvulsants against generalized tonic-clonic seizures.

- Pentylenetetrazole (PTZ) Model : Evaluates the ability to prevent seizures induced by PTZ, a common model for screening anticonvulsants.

- 6-Hz Test : Used for assessing drug-resistant epilepsy.

In these tests, compounds similar to benzyl (2R)-2-ethynyl-2-(trifluoromethyl)pyrrolidine have demonstrated significant protective effects against seizures at varying doses .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of related compounds have been evaluated through ADME-Tox studies, which include:

- Absorption : Good permeability in artificial membrane assays.

- Distribution : Moderate inhibition of cytochrome P450 enzymes, indicating potential drug-drug interactions.

- Metabolism : Stable in human liver microsomes with no hepatotoxicity observed at tested concentrations.

These findings suggest that this compound may possess a favorable safety profile for further development as an anticonvulsant .

Case Study 1: Anticonvulsant Efficacy

In a study examining the anticonvulsant potential of N-benzyl derivatives, it was found that certain compounds displayed synergistic effects when combined with established drugs like valproic acid. The combination therapy showed enhanced efficacy in reducing seizure frequency and severity in animal models .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of pyrrolidine derivatives revealed that modifications at the trifluoromethyl position significantly influenced biological activity. Compounds with enhanced lipophilicity and specific steric configurations were associated with improved anticonvulsant effects .

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., ethynyl protons at δ ~2.5-3.5 ppm, CF₃ at δ ~115-125 ppm in ¹⁹F NMR). Integration ratios confirm substitution patterns ().

- LCMS : Used to verify molecular weight (e.g., m/z 727 [M+H]⁺ in ) and purity (>95% by HPLC, as in ).

- X-ray Crystallography : Resolves absolute configuration (e.g., for related pyrrolidine derivatives).

What are the methodological challenges in optimizing yield for the ethynyl and trifluoromethyl groups?

Q. Advanced

- Ethynyl Stability : The ethynyl group is prone to oxidation; reactions require inert atmospheres (N₂/Ar) and reagents like Pd/Cu catalysts for Sonogashira couplings (analogous to , Step 1).

- CF₃ Reactivity : Trifluoromethyl groups hinder nucleophilic substitutions due to electron-withdrawing effects. Use polar aprotic solvents (DMF, THF) and elevated temperatures (80°C, as in ).

Data Contradiction : Conflicting yields may arise from varying solvent purity or catalyst loading. Systematically test parameters via DoE (Design of Experiments).

How does the trifluoromethyl group influence the compound’s biological or physicochemical properties?

Q. Advanced

- Lipophilicity : The CF₃ group increases logP, enhancing membrane permeability (observed in for pyrrolidine carbamates).

- Metabolic Stability : CF₃ reduces oxidative metabolism, extending half-life (inferred from ’s cholinesterase inhibitors).

- Electron Density : Alters reactivity in electrophilic substitutions; computational modeling (e.g., CoMSA in ) predicts interaction sites.

What strategies mitigate racemization during synthesis or purification?

Q. Advanced

- Low-Temperature Purification : Avoid heating during column chromatography (use HPLC with chiral columns, as in ).

- Chiral Auxiliaries : Resolve intermediates early (e.g., tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate in ).

- Kinetic Resolution : Enzymatic or catalytic asymmetric synthesis (e.g., ’s use of chiral amines).

How can computational tools predict the compound’s activity or optimize its design?

Q. Advanced

- Molecular Docking : Predict binding to targets (e.g., acetylcholinesterase in ).

- QSAR Models : Relate substituent effects (e.g., CF₃, ethynyl) to activity using CoMSA/PCA ().

- DFT Calculations : Optimize geometry and assess electronic effects of the ethynyl-CF₃ interplay.

What are the best practices for handling and storing this compound?

Q. Basic

- Storage : Under inert gas (N₂) at –20°C to prevent hydrolysis of the carboxylate ester (similar to ).

- Stability Testing : Monitor via periodic LCMS to detect degradation (e.g., ’s use of formic acid in mobile phases).

How do substituents (ethynyl vs. carbamoyl) impact biological activity in related compounds?

Q. Advanced

- Ethynyl : Enhances rigidity and π-π stacking (e.g., ’s tert-butyl derivatives).

- Carbamoyl : Increases hydrogen-bonding potential (e.g., ’s AChE inhibitors with IC₅₀ ~46 μM).

Data Contradiction : Ethynyl derivatives may show lower solubility but higher target affinity than carbamoylated analogs. Validate via SPR (Surface Plasmon Resonance).

What purification techniques are effective for removing byproducts from the final step?

Q. Advanced

- HPLC with Acidic Mobile Phases : Use MeCN/water + 0.1% formic acid () to separate polar impurities.

- Silica-Trisamine Columns : Remove acidic/basic byproducts ().

- Azeotropic Drying : Critical for hygroscopic intermediates (, Step 1).

How is the compound’s stability assessed under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.